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molecular formula C17H16FN B022781 1-Isopropyl-3-(4-fluorophenyl)indole CAS No. 93957-49-4

1-Isopropyl-3-(4-fluorophenyl)indole

Cat. No. B022781
M. Wt: 253.31 g/mol
InChI Key: ZDZJOIIBECYKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091382B2

Procedure details

Use of the crude acrolein coming from Example 3a. To a suspension of 3-[3-(4-Fluorophenyl)-1-(1-Methylethyl)-1H-Indole (35.8 g) phosphorus oxychloride (31.4 g) in acetonitrile (35 ml) cooled at 5° C. a solution of crude acrolein (32.3 g from Example 3a) in acetonitrile (40 ml) is added dropwise in 30 minutes. The reaction mixture is then warmed to 60° C. and kept under stirring at 60° C. for 4 hours; water (300 ml) is added and after 1 hour at 60° C. the formed solid is filtered on Buchner and washed with 75 ml of water. The wet solid (49.7 g) is dissolved in toluene (250 ml), celite (1 g) and charcoal (0.5 g) are added and the mixture is stirred at room temperature for 30 minutes. After filtration of the solid, the solvent is distilled off at reduced pressure and the residue is dissolved at 75° C. with isopropanol (72 ml). The solution is cooled at 20° C. and stirred at room temperature for 1 hour. The precipitate is filtered on Buchner, washed twice with isopropanol (15 ml) and dried at 60° C. under vacuum. 30.2 g (70% molar yield) of the product are obtained.
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35.8 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
acrolein
Quantity
32.3 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=[CH2:4])=[O:2].[F:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]([CH:21]([CH3:23])[CH3:22])[CH:13]=2)=[CH:8][CH:7]=1.O>C(#N)C>[F:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]([CH:21]([CH3:23])[CH3:22])[C:13]=2[CH:4]=[CH:3][CH:1]=[O:2])=[CH:8][CH:7]=1

Inputs

Step One
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C
Step Two
Name
Quantity
35.8 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CN(C2=CC=CC=C12)C(C)C
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
acrolein
Quantity
32.3 g
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
under stirring at 60° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise in 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
is filtered on Buchner
WASH
Type
WASH
Details
washed with 75 ml of water
DISSOLUTION
Type
DISSOLUTION
Details
The wet solid (49.7 g) is dissolved in toluene (250 ml)
ADDITION
Type
ADDITION
Details
celite (1 g) and charcoal (0.5 g) are added
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
After filtration of the solid
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved at 75° C. with isopropanol (72 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled at 20° C.
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered on Buchner
WASH
Type
WASH
Details
washed twice with isopropanol (15 ml)
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under vacuum
CUSTOM
Type
CUSTOM
Details
30.2 g (70% molar yield) of the product
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
FC1=CC=C(C=C1)C1=C(N(C2=CC=CC=C12)C(C)C)C=CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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